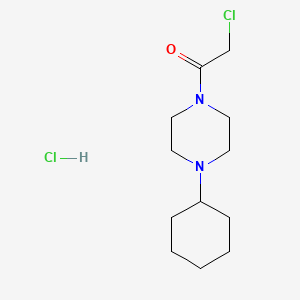
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride
Übersicht
Beschreibung
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride, commonly known as CP-25, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 140-141°C. CP-25 is a derivative of piperazine and is structurally related to a number of compounds that have been used in the study of physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
CP-25 has been used in a variety of scientific research applications, including the study of the pharmacological properties of drugs, the study of enzyme activity, and the study of cell signaling pathways. It has also been used in the study of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, CP-25 has been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain hormones on the body.
Wirkmechanismus
CP-25 acts as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of a variety of physiological processes. It has been shown to bind to the M1, M2, and M4 subtypes of these receptors, although it has a higher affinity for the M2 subtype. It has also been shown to bind to the serotonin 5-HT1A receptor, although it has a lower affinity for this receptor than for the muscarinic receptors.
Biochemische Und Physiologische Effekte
CP-25 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the release of acetylcholine, which is involved in the regulation of a variety of physiological processes, such as muscle contraction, memory formation, and learning. In addition, it has been shown to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
CP-25 has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. In addition, it has a relatively low toxicity, and it is relatively stable under a variety of conditions. However, it has several limitations. It has a relatively low affinity for certain receptors, and it is not very soluble in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for research using CP-25. It could be used to further study the pharmacological properties of drugs, as well as their effects on the central nervous system. It could also be used to study the effects of certain hormones on the body, as well as the role of acetylcholine in memory formation and learning. In addition, it could be used to study the role of enzymes in the metabolism of neurotransmitters, as well as the role of serotonin in neurological disorders. Finally, it could be used to study the effects of certain drugs on the immune system and to study the effects of certain drugs on the cardiovascular system.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQALTSNGHOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



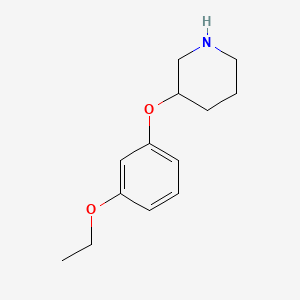
![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)

![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
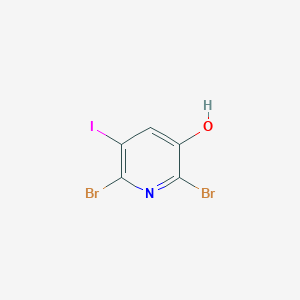
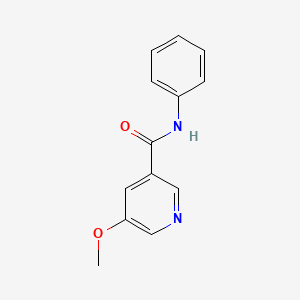
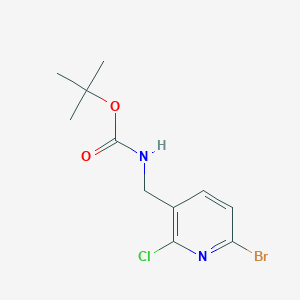
![4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389948.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)